molecular formula C12H15NO3S B102984 2-Acetamido-3-(benzylthio)propanoic acid CAS No. 19538-71-7

2-Acetamido-3-(benzylthio)propanoic acid

Número de catálogo: B102984
Número CAS: 19538-71-7
Peso molecular: 253.32 g/mol
Clave InChI: BJUXDERNWYKSIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Acetamido-3-(benzylthio)propanoic acid is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Acetamido-3-(benzylthio)propanoic acid (C12H15NO3S) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of amino acid derivatives. The presence of a benzylthio group contributes to its unique pharmacological profile. The compound's structure can be represented as follows:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}\text{S}

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. Specifically, derivatives such as N'-benzyl 2-acetamido-3-methoxypropionamide have shown promising results in animal models for seizure control. The effective dose (ED50) for these compounds ranges from 13 to 21 mg/kg, which indicates superior efficacy compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .

In a study evaluating the structure-activity relationship (SAR), it was found that modifications at the benzylamide site could enhance anticonvulsant activity. Electron-withdrawing groups at this position were associated with increased efficacy, while electron-donating groups diminished activity . This suggests that careful structural modifications can lead to more potent anticonvulsants.

Potential Therapeutic Applications

The biological activity of this compound extends beyond anticonvulsant effects. It has been implicated in various therapeutic areas due to its ability to inhibit certain metabolic enzymes. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease and other neurological disorders .

Additionally, some derivatives have shown cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). These findings suggest that this compound could be explored as a potential chemotherapeutic agent .

Case Study: Anticonvulsant Efficacy

A notable case study involved the synthesis and evaluation of various derivatives of N-benzyl 2-acetamido-3-methoxypropionamide. In this study, researchers synthesized 13 different derivatives and assessed their anticonvulsant activities in rodent models. The results indicated that specific substitutions significantly improved the protective indices of these compounds, making them comparable to existing antiseizure medications .

Compound NameED50 (mg/kg)Protective Index
Phenobarbital22-
N'-benzyl 2-acetamido-3-methoxypropionamide8.9High
Other DerivativesVariesVaries

Mechanistic Insights

Mechanistic studies have revealed that these compounds may promote sodium channel slow inactivation and display frequency inhibition of sodium currents at low micromolar concentrations. This dual mechanism could contribute to their effectiveness in reducing neurological hyperexcitability .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅NO₃S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 19538-71-7

Medicinal Chemistry

2-Acetamido-3-(benzylthio)propanoic acid has been investigated for its role in drug development, particularly in enhancing the efficacy of chemotherapy agents while reducing their toxicity.

Case Study: Chemotherapy Enhancement

Research indicates that this compound can potentiate the effects of certain chemotherapeutic drugs. For instance, studies have shown that it can enhance the cytotoxicity of doxorubicin in cancer cell lines by modulating cellular resistance mechanisms .

Study Chemotherapeutic Agent Effect of this compound
DoxorubicinIncreased cytotoxicity in resistant cancer cells
CisplatinReduced nephrotoxicity and enhanced efficacy

Toxicology

The compound is also recognized for its applications in toxicological studies. It acts as a metabolite of toluene and has been used to study the detoxification processes within biological systems.

Case Study: Toluene Metabolism

In a study examining the metabolic pathways of toluene, this compound was identified as a significant product, facilitating the understanding of how the body processes this solvent and its potential toxic effects .

Study Metabolite Biological Effect
N-acetyl-S-benzyl-L-cysteineIndicates detoxification pathways for toluene exposure

Pharmacological Applications

The pharmacological properties of this compound have been explored, particularly its potential as an adjunctive therapy in epilepsy treatment.

Case Study: Anticonvulsant Properties

This compound has been studied for its anticonvulsant effects, showing promise as an adjunctive treatment for partial-onset seizures. Its mechanism involves modulation of sodium channels, akin to other anticonvulsants like lacosamide .

Study Condition Treated Outcome
EpilepsySignificant reduction in seizure frequency
Neuropathic PainImproved pain management in patients with epilepsy

Propiedades

IUPAC Name

2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340041
Record name N-Acetyl-S-benzylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19538-71-7
Record name N-Acetyl-S-benzylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-3-(benzylthio)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-3-(benzylthio)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Acetamido-3-(benzylthio)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-Acetamido-3-(benzylthio)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Acetamido-3-(benzylthio)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Acetamido-3-(benzylthio)propanoic acid
Customer
Q & A

Q1: Why is the optical resolution of N-Acetyl-S-benzyl-DL-cysteine important in the synthesis of [1,1′ -13C2]-L-cystine?

A1: The synthesis of [1,1′ -13C2]-L-cystine, a specific isotopically labeled form of L-cystine, requires enantiomerically pure L-cysteine as a starting material. N-Acetyl-S-benzyl-DL-cysteine is a racemic mixture, meaning it contains both D- and L-enantiomers. The research paper describes using Aspergillus acylase to selectively hydrolyze the acetyl group from the L-enantiomer []. This enzymatic resolution allows for the isolation of the desired S-benzyl-L-cysteine, which can then be further processed to obtain the final [1,1′ -13C2]-L-cystine product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.